molecular formula C13H18O4 B1312061 Ethyl 3,5-diethoxybenzoate CAS No. 351002-95-4

Ethyl 3,5-diethoxybenzoate

Cat. No.: B1312061
CAS No.: 351002-95-4
M. Wt: 238.28 g/mol
InChI Key: QILFPIREJVUYJP-UHFFFAOYSA-N
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Description

Ethyl 3,5-diethoxybenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of two ethoxy groups attached to the benzene ring at positions 3 and 5, and an ethyl ester group at position 1. This compound is known for its unique chemical properties and is used in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-diethoxybenzoate can be synthesized through the esterification of 3,5-diethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3,5-diethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,5-diethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the ester functionality play a crucial role in its binding affinity and activity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 3,4-diethoxybenzoate
  • Ethyl 3,5-dimethoxybenzoate
  • Methyl 3,5-diethoxybenzoate

Comparison: this compound is unique due to the specific positioning of the ethoxy groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 3,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-11-7-10(13(14)17-6-3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILFPIREJVUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409008
Record name Ethyl 3,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-95-4
Record name Ethyl 3,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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